molecular formula C9H14N2O2 B588615 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide CAS No. 152860-40-7

4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide

Katalognummer: B588615
CAS-Nummer: 152860-40-7
Molekulargewicht: 182.223
InChI-Schlüssel: CHXHDFJLCDUCRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxido and tetrahydro groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide shares similarities with other quinoxaline derivatives.
  • Compounds such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline have similar structures but differ in their functional groups and properties.

Uniqueness

  • The presence of multiple functional groups in this compound makes it unique.
  • Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

152860-40-7

Molekularformel

C9H14N2O2

Molekulargewicht

182.223

IUPAC-Name

4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide

InChI

InChI=1S/C9H14N2O2/c1-9-5-3-2-4-8(9)10(12)6-7-11(9)13/h6-8H,2-5H2,1H3

InChI-Schlüssel

CHXHDFJLCDUCRO-UHFFFAOYSA-N

SMILES

CC12CCCCC1[N+](=O)C=CN2[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.